4-[(2-Phenoxyacetyl)amino]benzoic acid
Description
Contextualization within Benzoic Acid Derivatives and Phenoxyacetamide Scaffolds
4-[(2-Phenoxyacetyl)amino]benzoic acid belongs to two significant classes of organic compounds: benzoic acid derivatives and phenoxyacetamides. Benzoic acid and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. nih.govchemicalbook.com Their utility stems from the versatile reactivity of the carboxylic acid group and the potential for substitution on the benzene (B151609) ring, allowing for the fine-tuning of pharmacological properties. preprints.org Many commercially available drugs, including some with anticancer properties, feature a benzoic acid moiety. preprints.org
The phenoxyacetamide scaffold is also a recognized "privileged structure" in drug discovery. This structural motif is present in numerous compounds exhibiting a broad spectrum of biological activities, including potential anti-inflammatory and analgesic properties. nih.gov The ether linkage and the acetamide (B32628) group in this scaffold can participate in various non-covalent interactions, such as hydrogen bonding, which are crucial for binding to biological targets.
Overview of Research Significance and Academic Trajectory of Related Compounds
Research into derivatives of 4-aminobenzoic acid (PABA), a precursor to the title compound, has been extensive. PABA itself is a vital metabolite in many microorganisms for the synthesis of folic acid. nih.gov This has made it a target for the development of antimicrobial agents, with sulfonamides acting as classic PABA mimetics. nih.gov
More recently, the focus has shifted to exploring the diverse biological activities of other PABA derivatives. Studies have shown that modifying the amino group of PABA can lead to compounds with significant antibacterial, antifungal, and even cytotoxic activities against cancer cell lines. nih.gov For instance, Schiff bases derived from PABA have demonstrated potent antimicrobial and cytotoxic effects. nih.gov Furthermore, research into other N-acylated aminobenzoic acids has revealed their potential as inhibitors of various enzymes, highlighting the therapeutic promise of this class of compounds.
Scope and Objectives for the Academic Investigation of this compound
The academic investigation of this compound is driven by the established biological significance of its constituent scaffolds. The primary objectives of such research would be to:
Develop a reliable and efficient synthetic route to obtain the pure compound.
Characterize its physicochemical and spectral properties to confirm its structure.
Investigate its potential biological activities, drawing hypotheses from the known properties of benzoic acid and phenoxyacetamide derivatives.
Explore its structure-activity relationships by comparing its activity with that of closely related analogs.
Due to the limited direct research on the title compound, this article will also reference data from closely related analogs to provide a comprehensive understanding of the potential properties and research directions for this compound.
Interactive Data Tables
Table 1: Physicochemical Properties of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3-AA | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count |
| 4-Aminobenzoic acid | C₇H₇NO₂ | 137.14 | 1.3 | 2 | 2 |
| 4-Amino-2-[(2-phenylacetyl)amino]benzoic acid | C₁₅H₁₄N₂O₃ | 270.28 | 2.1 | 3 | 4 |
| 2-{[(4-Chlorophenoxy)acetyl]amino}benzoic acid | C₁₅H₁₂ClNO₄ | 305.71 | 3.64 | 2 | 4 |
Data for 4-Aminobenzoic acid and 4-Amino-2-[(2-phenylacetyl)amino]benzoic acid sourced from PubChem. Data for 2-{[(4-Chlorophenoxy)acetyl]amino}benzoic acid sourced from DrugBank. drugbank.com
Table 2: Spectral Data of a Related Precursor
| Compound Name | ¹H NMR (DMSO-d₆, ppm) | ¹³C NMR (DMSO-d₆, ppm) |
| 4-Aminobenzoic acid | 11.91 (s, 1H), 7.61-7.58 (m, 2H), 6.53-6.51 (m, 2H), 5.82 (s, 2H) | 167.9, 153.5, 131.7, 117.3, 113.0 |
Source: Royal Society of Chemistry rsc.org
Detailed Research Findings
While specific research on This compound is not extensively documented in publicly available literature, a synthesis can be proposed based on established chemical reactions. The most probable synthetic route would involve the acylation of 4-aminobenzoic acid with phenoxyacetyl chloride in the presence of a suitable base to neutralize the hydrochloric acid byproduct.
Acylation of 4-Aminobenzoic Acid:

This is a proposed reaction scheme and has not been experimentally verified in the cited literature for this specific product.
Research on analogous compounds provides valuable insights. For example, a study on various derivatives of 4-aminobenzoic acid demonstrated that the introduction of different substituents significantly influences their biological activity. nih.gov Specifically, some Schiff base derivatives of PABA have shown notable cytotoxicity against the HepG2 cancer cell line. nih.gov Another related compound, 2-{[(4-chlorophenoxy)acetyl]amino}benzoic acid , has been cataloged in drug and chemical databases, indicating its relevance in medicinal chemistry research. drugbank.com
The crystallographic structure of a closely related compound, 4-[(2-Phenylethyl)amino]benzoic acid , reveals that the molecules can form dimers through hydrogen bonding between the carboxylic acid groups. nih.gov This type of intermolecular interaction is also plausible for This compound and would influence its solid-state properties.
Structure
3D Structure
Properties
IUPAC Name |
4-[(2-phenoxyacetyl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c17-14(10-20-13-4-2-1-3-5-13)16-12-8-6-11(7-9-12)15(18)19/h1-9H,10H2,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCOXQTUYQDEBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40309382 | |
| Record name | 4-[(2-phenoxyacetyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40309382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18704-90-0 | |
| Record name | 4-(Phenoxyacetamido)benzoic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211871 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-[(2-phenoxyacetyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40309382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Synthetic Methodologies for 4 2 Phenoxyacetyl Amino Benzoic Acid
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 4-[(2-phenoxyacetyl)amino]benzoic acid, the most logical and common disconnection occurs at the amide bond (C-N bond). researchgate.net This simplifies the molecule into two key synthons: 4-aminobenzoic acid and phenoxyacetic acid . researchgate.netquimicaorganica.org
This primary disconnection is highly strategic as both 4-aminobenzoic acid and phenoxyacetic acid are readily available and relatively inexpensive. A secondary disconnection can be considered for phenoxyacetic acid, breaking the ether linkage (C-O bond) to yield phenol (B47542) and an appropriate two-carbon component like chloroacetic acid . This multi-step approach from even simpler precursors is also a viable synthetic route.
Classical Synthetic Routes and Reaction Optimizations
The most prevalent classical synthesis involves the acylation of 4-aminobenzoic acid with an activated derivative of phenoxyacetic acid.
A common and efficient method for forming the amide bond is the Schotten-Baumann reaction. nih.gov This involves reacting phenoxyacetyl chloride with 4-aminobenzoic acid in the presence of a base. The phenoxyacetyl chloride is typically prepared beforehand by treating phenoxyacetic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride . The resulting acid chloride is highly reactive and readily couples with the amino group of 4-aminobenzoic acid. khanacademy.org
Alternatively, direct coupling of phenoxyacetic acid and 4-aminobenzoic acid can be achieved using peptide coupling reagents. umich.edu Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often combined with additives such as N-hydroxysuccinimide (NHS), facilitate the amide bond formation under milder conditions, thus avoiding the need for the harsh reagents used to prepare acid chlorides. researchgate.net
Table 1: Comparison of Amide Bond Formation Methods
| Method | Key Reagents | Typical Solvents | Advantages | Disadvantages |
|---|---|---|---|---|
| Schotten-Baumann Reaction | Phenoxyacetyl chloride, 4-aminobenzoic acid, Base (e.g., NaHCO₃) | Biphasic (e.g., Water/DCM) | Cost-effective, High yields | Use of hazardous reagents (e.g., thionyl chloride), HCl byproduct |
| Carbodiimide Coupling | Phenoxyacetic acid, 4-aminobenzoic acid, EDC/DCC, NHS/HOBt | Aprotic polar (e.g., DMF, DCM) | Milder reaction conditions, High selectivity | Higher reagent cost, Urea byproduct can complicate purification |
To prevent unwanted reactions with the carboxylic acid group of 4-aminobenzoic acid during amide bond formation, a protection strategy is often employed. The carboxylic acid is converted to an ester, typically ethyl 4-aminobenzoate , prior to the coupling reaction. orgsyn.org This ensures that the acylation occurs selectively at the amino group.
Once the amide linkage is formed, yielding ethyl 4-[(2-phenoxyacetyl)amino]benzoate, the ester group is hydrolyzed back to a carboxylic acid. This is typically achieved through saponification, which involves heating the ester with a base like sodium hydroxide or potassium hydroxide in an alcohol-water mixture. libretexts.orgnih.gov The final step involves acidification with a strong acid, such as hydrochloric acid , to precipitate the desired this compound product. quora.com
Green Chemistry Approaches in the Synthesis of this compound
In line with the principles of green chemistry, several alternative synthetic methods have been explored to minimize environmental impact.
Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times for direct amidation, often leading to higher yields and requiring less solvent compared to conventional heating methods. mdpi.com
Enzymatic Synthesis : Biocatalysts, such as Candida antarctica lipase (B570770) B (CALB), can be used to catalyze the formation of the amide bond. nih.gov This method is highly selective, operates under mild conditions, and utilizes environmentally benign solvents. nih.gov
Solvent-Free and Alternative Solvents : Mechanochemical approaches, where reactants are ground together without a solvent, offer a significant reduction in waste. semanticscholar.org Additionally, the use of green solvents like limonene (B3431351) has been shown to be effective for amide bond formation. bohrium.com
Catalytic Direct Amidation : The use of reusable catalysts, such as Brønsted acidic ionic liquids, can promote the direct reaction between the carboxylic acid and amine, generating water as the only byproduct and allowing for easier catalyst recycling. acs.org
Stereochemical Control and Regioselectivity Considerations in Synthesis
Stereochemistry: The molecular structure of this compound is achiral, meaning it does not possess any stereocenters. Consequently, stereochemical control is not a factor in its synthesis.
Regioselectivity: Regioselectivity is a critical consideration due to the presence of two reactive functional groups in 4-aminobenzoic acid: the amino group and the carboxylic acid. The desired reaction is the acylation of the amino group. Under typical acylation conditions, the amino group is significantly more nucleophilic than the carboxylate, ensuring the reaction proceeds with high regioselectivity at the intended site. The use of a protecting group for the carboxylic acid, as an ester, further guarantees that the amide bond forms exclusively at the amino position.
Scale-Up Considerations for Research Material Generation
Scaling up the synthesis of this compound from the lab bench to produce larger quantities for research necessitates careful planning:
Cost and Availability of Reagents : For larger-scale production, the cost of starting materials and reagents becomes a major driver. The classical Schotten-Baumann route is often more economically viable than methods employing expensive coupling agents.
Reaction Conditions and Safety : Exothermic reactions, such as the addition of phenoxyacetyl chloride, may require controlled addition rates and efficient heat dissipation to maintain a safe and consistent reaction temperature. Handling larger volumes of corrosive and hazardous materials like thionyl chloride requires stringent safety protocols and appropriate engineering controls.
Work-up and Purification : The efficiency of product isolation and purification is crucial. While laboratory-scale purification might rely on column chromatography, this is often impractical for larger quantities. Scalable methods like precipitation and recrystallization are preferred. The choice of solvent for recrystallization will be influenced by factors such as cost, safety, and ease of recovery.
Process Mass Intensity (PMI) : A key metric in green chemistry, PMI (the ratio of the total mass of materials used to the mass of the final product) should be minimized. This involves selecting efficient reactions, reducing solvent volumes, and recycling materials where possible. acs.org
Iii. Advanced Spectroscopic and Structural Analysis for Research Elucidation of 4 2 Phenoxyacetyl Amino Benzoic Acid
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Studies
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 4-[(2-phenoxyacetyl)amino]benzoic acid in solution. Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) techniques such as COSY, HSQC, and HMBC, allows for the unambiguous assignment of all proton and carbon signals.
¹H NMR Spectral Analysis: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the p-aminobenzoic acid moiety and the phenoxyacetyl group.
Benzoic Acid Protons: The protons on the benzoic acid ring typically appear as two doublets in the aromatic region. Due to the electron-withdrawing nature of the carboxylic acid group and the electron-donating effect of the amide group, the protons ortho to the carboxylic acid (H-3 and H-5) are expected to resonate further downfield compared to the protons ortho to the amide group (H-2 and H-6).
Amide Proton: A single proton (NH) signal is anticipated, the chemical shift of which can be sensitive to solvent, concentration, and temperature due to its involvement in hydrogen bonding.
Methylene (B1212753) Protons: The two protons of the methylene bridge (-CH₂-) in the phenoxyacetyl group will appear as a singlet.
Phenoxy Protons: The protons of the terminal phenyl ring will show a complex multiplet pattern, with the ortho protons generally appearing at a different chemical shift than the meta and para protons.
¹³C NMR Spectral Analysis: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Key expected signals include:
Carbonyl Carbons: Two distinct signals in the downfield region corresponding to the carboxylic acid carbonyl and the amide carbonyl.
Aromatic Carbons: A set of signals in the aromatic region for the carbons of both the benzoic acid and the phenoxy rings. The chemical shifts will be influenced by the attached functional groups.
Methylene Carbon: A signal for the -CH₂- carbon.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity | Notes |
| H-2, H-6 | ~7.8 - 8.0 | - | d | Protons ortho to the amide group. |
| H-3, H-5 | ~7.9 - 8.2 | - | d | Protons ortho to the carboxylic acid group. |
| NH | ~10.0 - 10.5 | - | s | Chemical shift is solvent dependent. |
| -CH₂- | ~4.7 - 4.9 | ~67 - 70 | s | Methylene bridge protons. |
| Phenoxy H-ortho | ~6.9 - 7.1 | - | m | |
| Phenoxy H-meta | ~7.2 - 7.4 | - | m | |
| Phenoxy H-para | ~7.0 - 7.2 | - | m | |
| C-1 | - | ~125 - 128 | s | Carbon attached to the amide group. |
| C-2, C-6 | - | ~118 - 120 | s | |
| C-3, C-5 | - | ~130 - 132 | s | |
| C-4 | - | ~142 - 145 | s | Carbon attached to the carboxylic acid. |
| Carboxylic C=O | - | ~168 - 172 | s | |
| Amide C=O | - | ~165 - 168 | s | |
| Phenoxy C-ipso | - | ~157 - 160 | s | Carbon attached to the ether oxygen. |
| Phenoxy C-ortho | - | ~114 - 116 | s | |
| Phenoxy C-meta | - | ~129 - 131 | s | |
| Phenoxy C-para | - | ~121 - 123 | s |
Conformational Studies: Due to the partial double bond character of the amide C-N bond, rotation around this bond is restricted. This can lead to the existence of cis and trans conformers. nih.gov High-resolution NMR techniques, such as variable temperature (VT) NMR and 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY), can be employed to study this conformational isomerism. mdpi.comresearchgate.net By analyzing the through-space correlations between protons, the preferred conformation in solution can be determined. For instance, a NOE between the amide proton and the methylene protons would provide evidence for a specific spatial arrangement.
Tautomeric Studies: this compound can theoretically exist in different tautomeric forms, primarily involving the amide and carboxylic acid groups. The predominant form is the amide-acid tautomer. However, the potential for imidic acid-acid or amide-zwitterion tautomers can be investigated. wikipedia.orgresearchgate.net Changes in solvent polarity and pH can influence the tautomeric equilibrium. Advanced NMR techniques can be used to detect the presence of minor tautomers, although they are generally present in very low concentrations under normal conditions. nih.gov For instance, the zwitterionic form, where the carboxylic proton has transferred to the amino group, is a possible tautomer for aminobenzoic acids. researchgate.net While the amino group in the target molecule is acylated, the principle of potential proton transfer remains a point of investigation.
By employing a combination of 1D and 2D NMR experiments, a comprehensive understanding of the solution-state structure, conformation, and potential dynamic processes of this compound can be achieved.
Advanced Mass Spectrometry Techniques (e.g., MS/MS, HRMS) for Mechanistic Pathway Tracing
Advanced mass spectrometry (MS) techniques are pivotal for confirming the molecular weight and elucidating the fragmentation pathways of this compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the unambiguous determination of the elemental composition.
High-Resolution Mass Spectrometry (HRMS): HRMS analysis of this compound would confirm its molecular formula, C₁₅H₁₃NO₄. The exact mass measurement allows for the differentiation between compounds with the same nominal mass but different elemental compositions.
Tandem Mass Spectrometry (MS/MS): Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation and for tracing mechanistic pathways of fragmentation. In an MS/MS experiment, the precursor ion (the molecular ion or a protonated/deprotonated molecule) is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed, providing a "fingerprint" of the molecule's structure.
Expected Fragmentation Pattern: The fragmentation of this compound is expected to occur at the most labile bonds, primarily the amide and ether linkages. Key predicted fragmentation pathways include:
Cleavage of the amide bond: This would result in the formation of a phenoxyacetyl cation and a 4-aminobenzoic acid radical cation, or their corresponding neutral and charged fragments.
Cleavage of the ether bond: Scission of the C-O bond in the phenoxyacetyl moiety would lead to the formation of a phenoxy radical and an acetyl-amino-benzoic acid cation.
Decarboxylation: Loss of CO₂ from the carboxylic acid group is a common fragmentation pathway for benzoic acid derivatives.
Interactive Data Table: Predicted Key Fragment Ions in MS/MS
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure | Fragmentation Pathway |
| 271 | [M-H]⁻ or [M+H]⁺ | Molecular ion |
| 137 | 4-aminobenzoic acid | Cleavage of the amide bond |
| 135 | Phenoxyacetyl cation | Cleavage of the amide bond |
| 120 | 4-aminobenzoyl cation | Decarboxylation of 4-aminobenzoic acid fragment |
| 93 | Phenoxy cation | Cleavage of the ether bond |
| 77 | Phenyl cation | Fragmentation of the phenoxy group |
By analyzing the fragmentation patterns obtained from MS/MS experiments, it is possible to confirm the connectivity of the different functional groups within the molecule. This information is crucial for verifying the identity of synthesized this compound and for studying its behavior in various chemical and biological systems.
X-Ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. A single-crystal X-ray diffraction study of this compound would provide a wealth of information, including bond lengths, bond angles, and torsional angles, which define the molecule's conformation in the crystalline form.
Molecular Conformation: The crystal structure would reveal the preferred conformation of the molecule in the solid state. Key conformational features to be determined include:
The planarity of the benzoic acid and phenoxy groups.
The dihedral angle between the planes of the two aromatic rings.
The conformation around the amide bond (likely to be trans in the solid state).
The torsion angles defining the orientation of the phenoxyacetyl group relative to the benzoic acid moiety.
Intermolecular Interactions: A detailed analysis of the crystal packing would elucidate the network of intermolecular interactions that stabilize the crystal lattice. These interactions are crucial for understanding the physical properties of the solid material. Expected intermolecular interactions for this compound include:
Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor, and it is highly likely to form hydrogen-bonded dimers with neighboring molecules. The amide group also contains a hydrogen bond donor (N-H) and acceptor (C=O), which can participate in hydrogen bonding networks.
π-π Stacking: The aromatic rings can engage in π-π stacking interactions, further stabilizing the crystal structure.
Interactive Data Table: Expected Crystallographic Parameters and Interactions
| Parameter | Expected Observation | Significance |
| Crystal System | e.g., Monoclinic, Orthorhombic | Basic crystal symmetry |
| Space Group | e.g., P2₁/c, P-1 | Detailed crystal symmetry |
| Hydrogen Bonds | O-H···O (carboxylic acid dimer), N-H···O | Key interactions governing crystal packing |
| π-π Stacking | Face-to-face or offset stacking of aromatic rings | Contribution to crystal stability |
| Torsion Angles | C-C-N-C, C-O-C-C | Defines the molecular conformation |
The data obtained from X-ray crystallography provides a static picture of the molecule in the solid state. This information is complementary to the solution-state data obtained from NMR spectroscopy and is essential for a complete understanding of the structural properties of this compound.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Hydrogen Bonding Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions, particularly hydrogen bonding.
Functional Group Identification: The FT-IR and Raman spectra of this compound are expected to show characteristic absorption or scattering bands for its various functional groups.
Carboxylic Acid Group: A broad O-H stretching band in the region of 2500-3300 cm⁻¹ is characteristic of a hydrogen-bonded carboxylic acid. A strong C=O stretching band is expected around 1700 cm⁻¹.
Amide Group: An N-H stretching vibration should appear around 3300 cm⁻¹. The amide I band (primarily C=O stretch) is expected near 1650 cm⁻¹, and the amide II band (N-H bend and C-N stretch) around 1550 cm⁻¹.
Ether Linkage: C-O-C stretching vibrations will be present in the fingerprint region, typically around 1250 cm⁻¹ (asymmetric stretch) and 1050 cm⁻¹ (symmetric stretch).
Aromatic Rings: C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region are characteristic of the aromatic rings.
Hydrogen Bonding Analysis: The position and shape of the O-H and N-H stretching bands in the FT-IR spectrum are highly sensitive to hydrogen bonding. researchgate.netdocbrown.info In the solid state, the broadness of the O-H stretch is indicative of strong hydrogen bonding in the carboxylic acid dimers. wikipedia.org Similarly, shifts in the N-H and C=O stretching frequencies of the amide group can provide insights into its participation in intermolecular hydrogen bonding. nih.gov
Interactive Data Table: Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectrum |
| Carboxylic Acid | O-H stretch | 2500-3300 (broad) | FT-IR |
| Carboxylic Acid | C=O stretch | 1680-1710 | FT-IR, Raman |
| Amide | N-H stretch | 3250-3350 | FT-IR |
| Amide | C=O stretch (Amide I) | 1630-1680 | FT-IR, Raman |
| Amide | N-H bend (Amide II) | 1510-1570 | FT-IR |
| Ether | C-O-C asymm. stretch | 1200-1275 | FT-IR |
| Aromatic Ring | C=C stretch | 1450-1600 | FT-IR, Raman |
A combined analysis of FT-IR and Raman spectra provides a comprehensive vibrational profile of this compound, confirming the presence of its key functional groups and offering valuable information about the hydrogen bonding interactions in the solid state.
Iv. Theoretical and Computational Investigations of 4 2 Phenoxyacetyl Amino Benzoic Acid
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in characterizing the electronic structure and reactivity of 4-[(2-phenoxyacetyl)amino]benzoic acid. A notable study utilized the B3LYP functional with a 6-311G(d,p) basis set to optimize the molecule's geometry and analyze its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energies of these orbitals are critical reactivity descriptors. The HOMO energy (EHOMO) indicates the molecule's capacity to donate electrons, while the LUMO energy (ELUMO) reflects its ability to accept electrons. For this compound, the calculated EHOMO is -9.53 eV and the ELUMO is -4.95 eV. The substantial energy gap (ΔE = ELUMO - EHOMO) of 4.58 eV suggests a high degree of molecular stability and low reactivity.
Further analysis of the Molecular Electrostatic Potential (MEP) provides a map of charge distribution across the molecule. The MEP for this compound shows that the most negative potential (red regions), indicating sites prone to electrophilic attack, is concentrated around the oxygen atoms of the carboxylic acid group. Conversely, the most positive potential (blue regions), indicating sites for nucleophilic attack, is located over the amide proton. This detailed electronic information is crucial for predicting how the molecule will interact with biological macromolecules.
Table 1: Calculated Electronic Properties of this compound
| Parameter | Value |
|---|---|
| HOMO Energy (EHOMO) | -9.53 eV |
| LUMO Energy (ELUMO) | -4.95 eV |
Molecular Dynamics Simulations for Conformational Landscape Analysis
Molecular Dynamics (MD) simulations are a powerful computational tool used to explore the conformational landscape of a molecule over time. This technique simulates the movement of atoms and molecules, providing insights into the flexibility and accessible conformations of a compound in a specific environment, such as in aqueous solution. For a molecule like this compound, which possesses several rotatable bonds—notably around the amide linkage and the ether bond—MD simulations can reveal the preferred spatial arrangements and the energy barriers between different conformational states.
While specific MD simulation studies focused solely on the complete conformational landscape of this compound are not extensively documented in the reviewed literature, this methodology remains highly relevant. Such a study would typically involve placing the molecule in a simulated solvent box and calculating the forces between atoms over a set period. The resulting trajectory would allow for the analysis of dihedral angle distributions, root-mean-square deviation (RMSD) to assess structural stability, and the identification of dominant, low-energy conformations that are likely to be biologically relevant for receptor binding. This information is a critical precursor to accurate molecular docking studies.
Docking Studies with Hypothesized Biological Targets for Mechanistic Prediction
To investigate the therapeutic potential of this compound, molecular docking simulations have been performed against specific biological targets. These studies predict the preferred binding orientation of the molecule within the active site of a protein and estimate the strength of the interaction, typically as a binding energy score.
Research has shown that this compound exhibits inhibitory potential against enzymes such as α-amylase and urease. In docking studies with Bacillus subtilis α-amylase, the compound achieved a binding energy of -7.2 kcal/mol. The simulation revealed that the molecule forms hydrogen bonds between the oxygen of its carboxylic group and the amino acid residue GLN 63, as well as between its amide hydrogen and the residue ASP 300. Furthermore, a pi-pi stacking interaction was observed between its benzoic acid ring and the residue HIS 201.
When docked against Bacillus pasteurii urease, the compound showed a binding energy of -6.0 kcal/mol. The predicted binding mode indicated hydrogen bonding between the carboxylic oxygen and the residue ARG 339, and between the amide oxygen and the residue LYS 220. These docking studies provide a structural hypothesis for the observed enzyme inhibition, suggesting that the compound can effectively occupy the active sites of these enzymes and disrupt their function.
Table 2: Molecular Docking Results for this compound
| Target Enzyme | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Bacillus subtilis α-amylase | -7.2 | GLN 63, ASP 300, HIS 201 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Analog Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While no specific QSAR models have been developed with this compound as the lead compound in the available literature, the principles of QSAR are directly applicable for the design of more potent analogs.
A hypothetical QSAR study would involve synthesizing a library of derivatives of this compound by modifying its structure—for instance, by adding different substituents to the phenoxy or benzoic acid rings. The biological activity of each analog would be experimentally determined. Then, various molecular descriptors (e.g., hydrophobicity, electronic properties, steric parameters) would be calculated for each molecule. Statistical methods, such as multiple linear regression, would be used to build a model that quantitatively relates these descriptors to the observed activity. Such a model could then be used to predict the activity of new, unsynthesized analogs, thereby guiding the rational design of compounds with improved therapeutic effects. For example, QSAR studies on related benzoylaminobenzoic acid derivatives have shown that inhibitory activity can be increased by enhancing hydrophobicity and aromaticity. nih.gov
Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties for Research Design
The assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is vital for its development as a potential therapeutic agent. In-silico tools are frequently used for the early prediction of these pharmacokinetic parameters. For this compound, computational analyses have been performed to evaluate its drug-likeness and ADME profile.
Studies have calculated key physicochemical properties and assessed the compound against established criteria like Lipinski's Rule of Five, which predicts oral bioavailability. The analysis indicates that this compound generally adheres to these rules, suggesting it possesses favorable characteristics for oral administration. Predicted properties include its molar volume, polarizability, and bioavailability score. These predictions are crucial in the early stages of research design, helping to identify potential liabilities and guide structural modifications to improve the compound's pharmacokinetic profile.
Table 3: Predicted ADME and Physicochemical Properties of this compound
| Property | Predicted Value/Status | Description |
|---|---|---|
| Molecular Weight | < 500 g/mol | Adheres to Lipinski's Rule |
| LogP | < 5 | Adheres to Lipinski's Rule |
| H-bond Donors | < 5 | Adheres to Lipinski's Rule |
| H-bond Acceptors | < 10 | Adheres to Lipinski's Rule |
V. Mechanistic Investigations of Biological Interactions of 4 2 Phenoxyacetyl Amino Benzoic Acid
Enzyme Inhibition and Activation Mechanisms
No published studies were identified that have investigated the inhibitory or activation mechanisms of 4-[(2-Phenoxyacetyl)amino]benzoic acid against any enzyme class.
Kinase Interaction Profiles and Allosteric Modulation
There is no available data concerning the interaction of this compound with protein kinases. Consequently, its kinase interaction profile, inhibitory concentrations (e.g., IC₅₀ values), and any potential for allosteric modulation remain uncharacterized.
Receptor Binding and Signaling Pathway Modulation
There is an absence of research on the effects of this compound on cell surface or intracellular receptors.
G-Protein Coupled Receptor (GPCR) Interactions
No studies have been performed to assess the binding of this compound to any G-Protein Coupled Receptors. As such, its potential role as an agonist, antagonist, or allosteric modulator of GPCR-mediated signaling pathways is unknown.
Nuclear Receptor Ligand Binding Studies
There is no evidence in the public domain of ligand binding studies being conducted between this compound and any nuclear receptors. Its ability to act as a ligand and subsequently modulate gene transcription via nuclear receptors has not been explored.
Cellular Target Identification and Validation
No studies have been published that aim to identify and validate the specific cellular or molecular targets of this compound. Methodologies such as affinity chromatography, proteomic profiling, or genetic interaction screens have not been applied to this compound according to available records. Therefore, its primary cellular targets and mechanism of action at a molecular level remain to be elucidated.
Proteomic Approaches for Target Deconvolution
To identify the cellular protein targets of this compound, chemical proteomics strategies would be essential. These methods are designed to isolate and identify proteins that directly bind to a small molecule. frontiersin.orgnih.gov A common approach involves synthesizing a derivative of this compound that incorporates a reactive group and a reporter tag, such as biotin. This "bait" molecule can then be incubated with cell lysates or living cells. frontiersin.org
Upon activation (e.g., via photo-affinity labeling), the reactive group forms a covalent bond with nearby proteins. The reporter tag then allows for the selective enrichment of these protein-compound complexes using affinity purification methods, such as streptavidin beads for biotin-tagged probes. The captured proteins are subsequently identified using mass spectrometry-based proteomics. nih.govnih.gov Quantitative proteomic techniques, like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or isobaric tags for relative and absolute quantitation (iTRAQ), could be employed to differentiate specific binders from non-specific interactions. frontiersin.org
Table 1: Representative Proteomic Techniques for Target Deconvolution
| Technique | Principle | Application to this compound |
| Affinity Chromatography | The compound is immobilized on a solid support to capture interacting proteins from a cell lysate. | A derivative of this compound would be synthesized and attached to beads to pull down binding partners. |
| Photo-Affinity Labeling | A photo-reactive group is incorporated into the compound, which upon UV irradiation, covalently crosslinks to interacting proteins. | A photo-activatable version of the compound would be used to trap and subsequently identify its direct cellular targets. |
| Thermal Proteome Profiling (TPP) | Ligand binding can alter the thermal stability of a protein. Changes in protein denaturation temperatures across the proteome in the presence of the compound are measured. nih.gov | This label-free method could identify targets of the unmodified this compound by detecting shifts in protein melting points. nih.gov |
This table represents standard methodologies. No published data exists for their application to this compound.
Genetic Perturbation Studies for Pathway Elucidation
To elucidate the biological pathways affected by this compound, genetic perturbation screens are a powerful tool. Techniques like RNA interference (RNAi) or CRISPR-Cas9 genome editing can be used to systematically knock down or knock out individual genes in a high-throughput manner. The sensitivity of these genetically modified cells to the compound can then be assessed.
For instance, if knocking out a specific gene confers resistance or hypersensitivity to this compound, it suggests that the gene product may be involved in the compound's mechanism of action or a compensatory pathway. Large-scale screens using genome-wide siRNA or CRISPR libraries can provide a comprehensive map of the genes and pathways that functionally interact with the compound. nih.gov
Modulation of Gene Expression and Epigenetic Mechanisms
To understand how this compound affects cellular function, its impact on global gene expression can be analyzed using techniques like microarray analysis or RNA sequencing (RNA-seq). nih.govnih.gov These methods would reveal which genes are up- or down-regulated following treatment with the compound, offering insights into the cellular pathways being modulated. nih.gov
Furthermore, it would be pertinent to investigate if this compound exerts its effects through epigenetic mechanisms. nih.gov This would involve assessing its influence on DNA methylation patterns and histone modifications, which are key regulators of gene expression. For example, studies could measure changes in the activity of DNA methyltransferases (DNMTs) or histone deacetylases (HDACs) in compound-treated cells. nih.gov
Impact on Cellular Processes in Preclinical Models (e.g., cell cycle, apoptosis, metabolism)
The functional consequences of this compound's activity would be examined by assessing its impact on fundamental cellular processes.
Cell Cycle: Flow cytometry analysis using DNA stains like propidium (B1200493) iodide would be employed to determine if the compound induces cell cycle arrest at specific phases (e.g., G1, S, G2/M). mdpi.com
Apoptosis: The induction of programmed cell death, or apoptosis, is a common mechanism for anti-cancer agents. mdpi.commdpi.com Assays such as Annexin V/PI staining, TUNEL assays, and western blotting for key apoptotic proteins (e.g., caspases, Bcl-2 family members) would reveal if this compound triggers this process. nih.govresearchgate.net
Metabolism: The compound's effect on cellular metabolism could be explored using techniques like metabolomics to measure changes in key metabolic pathways, such as glycolysis or amino acid metabolism. nih.govnih.govresearchgate.netmdpi.com
In Vitro Cell Culture Models for Mechanistic Studies
In vitro cell culture systems are indispensable for detailed mechanistic studies. nih.gov A panel of cell lines, for example, from different cancer types, would be used to assess the compound's activity. mdpi.comresearchgate.net These models allow for controlled experiments to dissect the molecular pathways affected by this compound. For instance, researchers could use specific cancer cell lines known to have dysregulated signaling pathways to see if the compound's efficacy is dependent on a particular genetic background. nih.govresearchgate.net
Table 2: Illustrative In Vitro Assays for Mechanistic Studies
| Cellular Process | Assay | Purpose |
| Cell Cycle | Flow Cytometry (Propidium Iodide Staining) | To quantify the distribution of cells in different phases of the cell cycle. |
| Apoptosis | Annexin V/PI Staining | To detect and quantify early and late apoptotic cells. researchgate.net |
| Gene Expression | Quantitative Real-Time PCR (qRT-PCR) | To validate changes in the expression of specific genes identified in broader screening assays. nih.gov |
| Protein Expression | Western Blotting | To measure the levels of specific proteins involved in pathways of interest (e.g., apoptosis, cell cycle control). |
This table represents standard assays. No published data exists for their application to this compound.
Selected In Vivo Models for Mechanistic Pathway Tracing
To validate the in vitro findings and understand the compound's mechanism in a more complex biological system, in vivo models are utilized. conicet.gov.ar Animal models, such as mice bearing tumor xenografts, would be treated with this compound. Subsequent analysis of the tumor tissue can confirm the on-target effects and pathway modulations observed in cell culture. For example, tumor samples could be analyzed for biomarkers of apoptosis, cell cycle arrest, or changes in gene and protein expression that were identified in the in vitro studies. These in vivo experiments are crucial for establishing the preclinical relevance of the mechanistic findings.
Vi. Structure Activity Relationship Sar Studies and Analog Design Based on 4 2 Phenoxyacetyl Amino Benzoic Acid
Systemic Modification of the Benzoic Acid Moiety
The carboxylic acid group of the benzoic acid moiety is often a key pharmacophore, responsible for critical interactions with biological targets. However, its acidic nature can also lead to poor membrane permeability. Therefore, modifications to this part of the molecule are a central theme in SAR studies.
Research into related compounds has shown that both the position and the nature of the acidic group are critical for activity. For instance, in a series of STAT3 inhibitors, the isosteric replacement of a 4-substituted benzoic acid with a 3-substituted phenylacetic acid led to a significant decrease in inhibitory activity. nih.gov This highlights the importance of the substitution pattern on the phenyl ring relative to the carboxylic acid.
Further studies on similar scaffolds have explored replacing the entire benzoic acid ring system with other cyclic structures. In the context of protein kinase CK2 inhibitors, replacing the benzene (B151609) ring of a 4-(thiazol-5-yl)benzoic acid derivative with pyridine (B92270) or pyridazine (B1198779) rings resulted in analogs with potent inhibitory activity. nih.govresearchgate.net This suggests that heterocyclic isosteres can effectively mimic the benzoic acid moiety while potentially offering improved properties.
Another approach involves modifying the carboxylic acid group itself. While direct replacement can be detrimental, alternatives are actively sought. For example, replacing the carboxyl group with a tetrazole system did not improve the STAT3-inhibitory activity in one study. nih.gov However, in other contexts, such as HIV-1 maturation inhibitors, non-traditional, sp³-rich bioisosteres like cyclohexene (B86901) carboxylic acid and spiro[3.3]hept-5-ene have been shown to effectively emulate the C-3 benzoic acid moiety, providing both potent activity and suitable pharmacokinetic profiles. nih.gov
Table 1: Effect of Benzoic Acid Moiety Modifications on Biological Activity
| Parent Scaffold Feature | Modification | Observed Effect on Activity | Reference Compound Class | Citation |
|---|---|---|---|---|
| 4-Substituted Benzoic Acid | Isomeric shift to 3-substituted Phenylacetic Acid | Remarkably decreased activity | STAT3 Inhibitors | nih.gov |
| Benzoic Acid Ring | Replacement with Pyridine or Pyridazine rings | Maintained potent inhibitory activity | Protein Kinase CK2 Inhibitors | nih.govresearchgate.net |
| Carboxyl Group | Replacement with Tetrazole | Did not improve activity | STAT3 Inhibitors | nih.gov |
| C-3 Phenyl Substituent | Replacement with Cyclohexene Carboxylic Acid | Exceptional inhibition | HIV-1 Maturation Inhibitors | nih.gov |
Exploration of Substituents on the Phenoxy Ring
The phenoxy ring provides a large surface for introducing substituents that can influence lipophilicity, electronic properties, and steric interactions, thereby modulating biological activity and selectivity.
In studies of related (2-phenoxyphenyl)acetic acids with anti-inflammatory activity, substitution on the phenoxy ring was found to be highly beneficial. nih.gov Specifically, the introduction of halogen atoms, such as in [2-(2,4-dichlorophenoxy)phenyl]acetic acid, significantly enhanced anti-inflammatory potency. nih.gov This suggests that electron-withdrawing groups on the phenoxy ring can be favorable.
This observation is supported by research on 2-phenoxybenzamides with antiplasmodial activity. mdpi.com A 4-fluorophenoxy substituent was found to have a generally advantageous effect on activity. mdpi.com Replacing the 4-fluorophenoxy group with an unsubstituted phenoxy moiety led to a notable decrease in activity, confirming the positive contribution of the halogen. mdpi.com Conversely, replacing the 4-fluorophenoxy substituent with a hydrogen atom resulted in only moderate activity, further emphasizing that the aryloxy substituent itself is favorable for activity. mdpi.com
Table 2: Influence of Phenoxy Ring Substituents on Biological Activity
| Parent Scaffold | Phenoxy Ring Substitution | Observed Effect on Activity | Activity Type | Citation |
|---|---|---|---|---|
| (2-phenoxyphenyl)acetic acid | Halogen substitution (e.g., 2,4-dichloro) | Considerably enhanced activity | Anti-inflammatory | nih.gov |
| 2-Phenoxybenzamide | 4-Fluoro | Advantageous for activity | Antiplasmodial | mdpi.com |
| 2-(4-Fluorophenoxy)benzamide | Replacement of 4-fluorophenoxy with phenoxy | Remarkably lower activity | Antiplasmodial | mdpi.com |
| 2-(4-Fluorophenoxy)benzamide | Replacement of 4-fluorophenoxy with hydrogen | Moderate activity | Antiplasmodial | mdpi.com |
Variation of the Amide Linker and Spacer Chain
The amide linker and the adjacent acetyl spacer chain are critical for maintaining the correct orientation and distance between the phenoxy and benzoic acid rings. Modifications in this region can significantly impact binding affinity and potency.
Studies on STAT3 inhibitors based on a similar N-acyl-aminobenzoic acid scaffold have demonstrated the sensitivity of activity to linker modifications. nih.gov The replacement of an amide linker with a sulfonamide or a methylene (B1212753) group was not well tolerated, indicating a preference for the amide bond's specific hydrogen bonding and conformational properties. nih.gov
The length and substitution of the spacer chain are also crucial. In one series of compounds, extending a glycine (B1666218) linker to an alanine (B10760859) linker did not improve potency for benzoic acid-based inhibitors. nih.gov However, further constraining the linker by incorporating it into a proline ring system led to a three-fold improvement in potency, with the (R)-enantiomer being more active than the (S)-enantiomer. nih.gov This suggests that restricting the conformational flexibility of the linker can be a successful strategy for enhancing activity. Research on phenoxyacetyl derivatives has also explored introducing aminoalkanol or amino acid moieties as part of the amide component, leading to compounds with potential anticonvulsant activity. nih.gov
Table 3: Effect of Linker and Spacer Modifications on STAT3 Inhibition
| Modification Type | Specific Change | Observed Effect on Potency (IC₅₀) | Citation |
|---|---|---|---|
| Linker Replacement | Amide to Sulfonamide | Not tolerated (activity loss) | nih.gov |
| Linker Replacement | Amide to Methylene | Not tolerated (activity loss) | nih.gov |
| Spacer Extension | Glycine linker to Alanine linker | No improvement | nih.gov |
| Spacer Constraint | Alanine linker to Proline linker ((R)-enantiomer) | 3-fold improvement | nih.gov |
| Spacer Constraint | Proline linker ((S)-enantiomer) | Lower activity than (R)-enantiomer | nih.gov |
Bioisosteric Replacements for Enhanced Biological Interaction
Bioisosteric replacement is a key strategy in drug design used to modify molecular properties such as potency, selectivity, and pharmacokinetics while retaining the primary biological activity. drughunter.com For a scaffold like 4-[(2-phenoxyacetyl)amino]benzoic acid, several key functional groups can be considered for bioisosteric replacement.
The carboxylic acid is a primary target for such modifications. Classical bioisosteres like tetrazoles are often employed; however, their high acidity can reduce oral bioavailability. drughunter.com Less acidic heterocycles, such as 5-oxo-1,2,4-oxadiazoles, have been used successfully as alternatives to improve absorption. drughunter.com More recently, boronic acids have emerged as neutral bioisosteres of carboxylic acids, offering a different binding mechanism through the formation of reversible covalent bonds with target proteins. drughunter.com The amide group can also be replaced. The trifluoroethylamine group, for example, can mimic the electronic properties of the amide's carbonyl group while enhancing metabolic stability against proteolysis. drughunter.com
In a broader sense, "escaping from flatland" by replacing planar aromatic rings with saturated, three-dimensional motifs is a modern trend. baranlab.org As seen in HIV-1 maturation inhibitors, replacing a benzoic acid moiety with a sp³-rich spiro[3.3]heptene structure can maintain potency while improving physicochemical properties. nih.gov This approach could be applied to either the benzoic acid or the phenoxy ring of the parent compound to explore new chemical space and potentially improve drug-like properties.
Table 4: Potential Bioisosteric Replacements for Key Functional Moieties
| Original Moiety | Potential Bioisostere | Rationale for Replacement | Citation |
|---|---|---|---|
| Carboxylic Acid | Tetrazole | Mimics acidity and geometry | drughunter.com |
| Carboxylic Acid | 5-oxo-1,2,4-oxadiazole | Less acidic; potentially improved bioavailability | drughunter.com |
| Carboxylic Acid | Boronic Acid | Neutral isostere; forms reversible covalent bonds | drughunter.com |
| Amide Linker | Trifluoroethylamine | Mimics carbonyl electronics; enhanced metabolic stability | drughunter.com |
| Phenyl Ring (Benzoic or Phenoxy) | Saturated 3D Scaffolds (e.g., spirocycles) | "Escape from flatland"; improved physicochemical properties | nih.govbaranlab.org |
Design and Synthesis of Prodrugs for Research Tool Development
Prodrugs are inactive or less active derivatives of a parent drug that are converted into the active form in vivo. researchgate.net This strategy is widely used to overcome pharmaceutical and pharmacokinetic barriers, such as poor solubility or low permeability. For a compound like this compound, several prodrug strategies could be employed to develop valuable research tools.
One common approach is to mask the polar carboxylic acid group to enhance membrane permeability. researchgate.net Esterification is a frequent strategy. Amino acid ester prodrugs, for instance, can be designed to be recognized by transporters like the L-type amino acid transporter 1 (LAT1) or peptide transporters, thereby improving absorption and cellular uptake. mdpi.com For example, L-valine esters have been shown to significantly improve the permeability of parent drugs. mdpi.com
Another strategy aims to improve aqueous solubility for in vivo studies. Attaching a phosphate (B84403) group to a phenol (B47542) (if a hydroxyl group were present on the phenoxy ring) can create a highly water-soluble phosphate prodrug that is cleaved by endogenous phosphatases to release the active compound. science.gov
For targeted delivery, a prodrug can be designed for activation by a specific enzyme that is localized at the site of interest. An example is the use of a glutamic acid promoiety that is cleaved by carboxypeptidase G2, an enzyme that can be targeted to tumor sites via antibody-enzyme conjugates. nih.gov This approach, known as Antibody-Directed Enzyme Prodrug Therapy (ADEPT), allows for the selective generation of the active drug at the desired location, which could be adapted for research purposes to study site-specific effects of an inhibitor based on the this compound scaffold. nih.gov
Vii. Advanced Analytical Methodologies in Research on 4 2 Phenoxyacetyl Amino Benzoic Acid
Chromatographic Techniques (HPLC, GC, SFC) for Purity Assessment and Metabolite Profiling in Research Samples
Chromatography is the cornerstone of chemical analysis for 4-[(2-Phenoxyacetyl)amino]benzoic acid, providing robust methods for separating the compound from impurities, starting materials, and potential metabolites.
High-Performance Liquid Chromatography (HPLC) is the most common method for assessing the purity of this compound due to the compound's polarity and thermal lability. A typical setup would involve reverse-phase chromatography. For purity assessment, a high-resolution column (e.g., C18) is used with a gradient elution system, often combining a buffered aqueous phase (like ammonium (B1175870) acetate (B1210297) or formic acid in water) with an organic solvent such as acetonitrile (B52724) or methanol. Detection by UV-Vis spectrophotometry is effective due to the aromatic rings in the molecule, typically monitored at a wavelength around 254 nm. A purity test would aim to demonstrate that the main peak corresponding to the compound constitutes a high percentage (e.g., >98% or >99%) of the total integrated peak area.
For metabolite profiling, HPLC coupled with mass spectrometry (LC-MS) is indispensable. After exposing the compound to a biological system (e.g., liver microsomes), extracts are analyzed to detect potential metabolic products. Common metabolic pathways for such a molecule could include hydroxylation of the aromatic rings, cleavage of the amide bond, or ether cleavage. Each metabolite would present a different retention time and a specific mass-to-charge ratio (m/z) in the mass spectrometer, allowing for its identification.
Gas Chromatography (GC) is less suitable for the direct analysis of this compound due to the compound's low volatility and the thermal instability of the carboxylic acid and amide groups. To make it amenable to GC analysis, a derivatization step would be necessary. For instance, the carboxylic acid could be esterified (e.g., to a methyl ester) and the amide nitrogen could be silylated. While possible, the additional sample preparation steps make GC a more cumbersome option compared to HPLC for this particular compound.
Supercritical Fluid Chromatography (SFC) presents a modern alternative, combining the benefits of both liquid and gas chromatography. Using supercritical carbon dioxide as the main mobile phase, SFC can offer faster separations and is considered a "greener" technology. For a moderately polar compound like this compound, SFC could provide high-resolution separation from impurities, particularly for chiral analysis if a chiral stationary phase is used.
Table 1: Representative HPLC Method for Purity Analysis of this compound
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | ~12.5 minutes |
Electrophoretic Methods for Interaction Analysis (e.g., Capillary Electrophoresis for binding studies)
Capillary Electrophoresis (CE) is a high-resolution separation technique that can be adapted to study non-covalent interactions between a small molecule like this compound and a target protein or receptor. In a technique known as Affinity Capillary Electrophoresis (ACE), the migration time of the compound is measured in the absence and presence of its potential binding partner.
If the compound binds to the target protein, the resulting complex will have a different electrophoretic mobility (size and charge) than the free compound, leading to a shift in its migration time. By titrating the concentration of the target protein while keeping the compound's concentration constant, a binding curve can be generated. From this curve, key thermodynamic parameters such as the binding constant (Kb) can be calculated, providing quantitative insight into the binding affinity. This method is highly valuable as it requires only minute quantities of sample and can be performed under near-physiological buffer conditions.
Spectroscopic Quantification in Complex Biological Matrices (e.g., for in vitro uptake studies)
Quantifying the concentration of this compound within complex biological matrices, such as cell lysates or plasma, is critical for in vitro studies like cellular uptake or permeability assays. While LC-MS/MS is the gold standard for this, simpler spectroscopic methods can be employed for initial or higher-concentration studies.
UV-Vis Spectrophotometry could be used if the compound can be efficiently extracted from the biological matrix into a clean solvent and if background interference is low. A calibration curve would be prepared using known concentrations of the compound, and the absorbance of the extracted sample would be measured at the wavelength of maximum absorbance (λmax). However, the presence of endogenous molecules that also absorb UV light often limits the sensitivity and specificity of this method.
Fluorescence Spectroscopy , if the molecule possesses intrinsic fluorescence or can be labeled with a fluorescent tag, offers significantly higher sensitivity and selectivity. Given its structure, this compound is likely to have some native fluorescence upon excitation at an appropriate UV wavelength. For an in vitro uptake study, cells would be incubated with the compound, washed, and then lysed. The fluorescence of the lysate would be measured and compared against a standard curve to determine the intracellular concentration of the compound.
Table 2: Illustrative Data for a Capillary Electrophoresis Binding Study
| Target Protein Conc. (µM) | Migration Time Shift (min) |
| 0 | 0.00 |
| 10 | 0.15 |
| 25 | 0.35 |
| 50 | 0.62 |
| 100 | 0.95 |
| 200 | 1.20 |
Microfluidic and High-Throughput Screening Methodologies for Research Lead Identification
In the early stages of drug discovery research, evaluating large numbers of compounds or different experimental conditions is essential. Microfluidic and high-throughput screening (HTS) platforms are designed for this purpose.
High-Throughput Screening (HTS) would involve the use of multi-well plates (e.g., 96- or 384-well formats) to run many experiments in parallel. For instance, a library of potential protein targets could be screened for binding to this compound. In each well, a specific protein would be incubated with the compound, and a reporter system (e.g., fluorescence polarization, FRET, or an enzyme-linked assay) would generate a signal indicating a binding event. This allows for the rapid identification of potential biological targets from a large pool of candidates.
Microfluidics , or "lab-on-a-chip" technology, miniaturizes these assays even further. Microfluidic devices can be designed to perform complex multi-step processes, such as cell culture, dosing with this compound, and downstream analysis, all on a single small chip. This dramatically reduces the consumption of reagents and samples, increases analytical speed, and allows for precise control over the cellular microenvironment. For example, a microfluidic device could be used to generate a concentration gradient of the compound across a population of cells to study dose-dependent responses in a single experiment.
Viii. Future Research Directions and Perspectives for 4 2 Phenoxyacetyl Amino Benzoic Acid
Integration with Novel Drug Discovery Paradigms (e.g., PROTACs, Covalent Inhibitors)
The modular nature of 4-[(2-Phenoxyacetyl)amino]benzoic acid makes it an attractive candidate for incorporation into advanced drug discovery technologies such as Proteolysis Targeting Chimeras (PROTACs) and covalent inhibitors.
PROTACs: These heterobifunctional molecules are designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. A PROTAC consists of a ligand that binds to a target protein, another ligand for an E3 ubiquitin ligase, and a linker connecting the two. The benzoic acid motif within this compound can be strategically functionalized to serve as a versatile linker or as a scaffold for developing ligands for either the target protein or the E3 ligase. nih.gov The phenoxyacetyl group can be modified to enhance binding affinity and selectivity for a protein of interest, while the benzoic acid provides a convenient attachment point for the E3 ligase ligand.
Covalent Inhibitors: These agents form a permanent bond with their target protein, leading to irreversible inhibition. This can offer advantages in terms of potency and duration of action. The chemical structure of this compound could be engineered to include a reactive "warhead" group, transforming it into a covalent inhibitor. For instance, the phenoxy ring could be substituted with an electrophilic group that can form a covalent bond with a nucleophilic residue (e.g., cysteine) in the active site of a target enzyme. The benzoic acid amide core would serve to orient the reactive group for optimal interaction with the target.
Exploration of Novel Biological Pathways and Targets
While the specific biological activities of this compound are not yet extensively documented, the broader classes of phenoxyacetic acid derivatives and benzoic acid amides have been shown to possess a wide range of pharmacological properties, suggesting numerous avenues for future investigation. jetir.orgresearchgate.net
Potential Therapeutic Areas:
Anti-inflammatory and Analgesic Effects: Derivatives of phenoxyacetic acid have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain. nih.govmdpi.com Future studies could explore the potential of this compound and its analogs as selective COX-2 inhibitors, potentially offering a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com
Anticancer Activity: The phenoxy moiety is a privileged scaffold in many anticancer agents. nih.govmdpi.com Research into related compounds has shown activity against various cancer cell lines. nih.gov The mechanism of action could involve the inhibition of key signaling pathways or enzymes involved in cancer progression.
Antimicrobial and Antifungal Properties: Benzoic acid and its derivatives have a long history of use as antimicrobial agents. researchgate.net Structurally related benzoic acid amides have demonstrated activity against various fungal strains, including drug-resistant Candida species.
Enzyme Inhibition: Benzoic acid derivatives have been shown to inhibit a variety of enzymes, including tyrosinase, soluble epoxide hydrolase, and alcohol dehydrogenase. knutd.edu.uabrieflands.comtandfonline.com This suggests that this compound could be a starting point for the development of novel enzyme inhibitors for a range of diseases.
Future research should employ high-throughput screening and target-based assays to identify the specific biological targets and pathways modulated by this compound.
| Potential Therapeutic Area | Relevant Biological Targets/Pathways | Supporting Evidence from Related Compounds |
|---|---|---|
| Anti-inflammatory/Analgesic | Cyclooxygenase (COX) enzymes | Phenoxyacetic acid derivatives as COX inhibitors. nih.govmdpi.com |
| Anticancer | Various signaling pathways (e.g., kinases) | Phenoxy group as a privileged scaffold in oncology. nih.govmdpi.com |
| Antimicrobial/Antifungal | Cell wall synthesis, essential enzymes | Benzoic acid amides with antifungal activity. researchgate.net |
| Enzyme Inhibition | Tyrosinase, Soluble Epoxide Hydrolase, Alcohol Dehydrogenase | Benzoic acid derivatives as inhibitors of various enzymes. knutd.edu.uabrieflands.comtandfonline.com |
Development of Advanced Preclinical Research Tools and Probes
The development of chemical probes is essential for dissecting complex biological processes. The scaffold of this compound can be readily modified to create such tools. For instance, the introduction of a fluorescent dye, a biotin tag, or a photo-crosslinking group would enable researchers to visualize the subcellular localization of the compound, identify its binding partners, and map its interactions within the cellular environment. The benzoic acid moiety is particularly amenable to late-stage functionalization for the attachment of such reporter groups. nih.gov
Theoretical Frameworks for Predicting Biological Interactions
Computational methods are indispensable in modern drug discovery for predicting the biological activity and pharmacokinetic properties of new chemical entities.
Molecular Docking and Dynamics: These techniques can be used to predict the binding mode of this compound and its derivatives to the active sites of potential target proteins. mdpi.com Molecular dynamics simulations can further elucidate the stability of the protein-ligand complex and the key interactions that govern binding affinity. acs.org
In Silico ADME/Tox Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel compounds. researchgate.neteuropa.euuobaghdad.edu.iq Applying these models to this compound and its analogs can help prioritize compounds with favorable drug-like properties for further experimental evaluation. nih.govnih.gov
| Computational Method | Application to this compound Research | Potential Insights |
|---|---|---|
| Molecular Docking | Predicting binding poses in target proteins. | Identification of key binding interactions and potential targets. mdpi.com |
| Molecular Dynamics Simulations | Assessing the stability of protein-ligand complexes. | Understanding the dynamic nature of binding and conformational changes. acs.org |
| In Silico ADME/Tox | Predicting pharmacokinetic and toxicity profiles. | Early identification of compounds with favorable drug-like properties. researchgate.neteuropa.eunih.gov |
Challenges and Opportunities in the Academic Investigation of Benzoic Acid Amides
The academic investigation of benzoic acid amides, including this compound, presents both challenges and significant opportunities.
Challenges:
Synthesis and Functionalization: While the synthesis of simple benzoic acid amides is often straightforward, the preparation of more complex and multifunctional derivatives can be challenging, requiring multi-step synthetic routes and careful optimization of reaction conditions. nih.gov
Target Identification: For novel compounds with no known biological activity, identifying the primary molecular targets can be a resource-intensive process, often requiring a combination of computational and experimental approaches.
Opportunities:
Broad Therapeutic Potential: The diverse biological activities associated with the benzoic acid amide scaffold suggest a vast and largely untapped therapeutic potential.
Chemical Tractability: The benzoic acid amide core is a highly tractable scaffold for medicinal chemistry, allowing for systematic structure-activity relationship (SAR) studies and the optimization of potency, selectivity, and pharmacokinetic properties.
Collaborative Research: The multifaceted nature of research into novel chemical entities like this compound provides ample opportunities for collaboration between synthetic chemists, pharmacologists, computational scientists, and biologists.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
